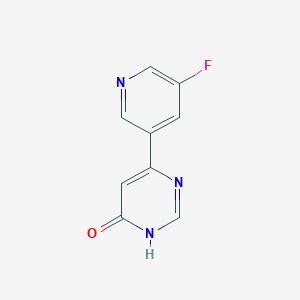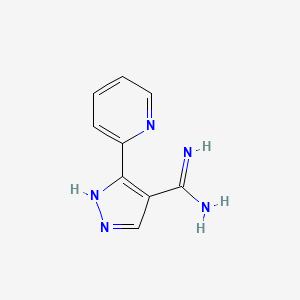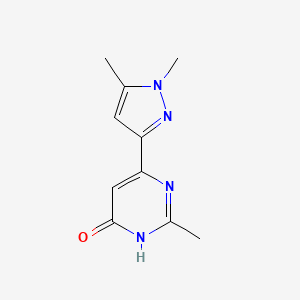
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
The compound “6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol” is a chemical compound that contains a pyrazole ring. Pyrazoles are a class of compounds that have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds .
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Compounds similar to "6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol" have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidine derivatives have shown promising results in cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, and also exhibited significant 5-lipoxygenase inhibition, which is a critical enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Spin Crossover and Polymorphism
Research on mononuclear complexes, including those with pyrazolyl-pyrimidine-based ligands, has demonstrated intriguing phenomena such as spin crossover and polymorphism. These complexes exhibit different spin states, which can be influenced by external stimuli like temperature, leading to potential applications in molecular electronics and sensors (Bushuev et al., 2014).
Antimicrobial and Antioxidant Activities
Pyrazolopyrimidine derivatives have also been explored for their antimicrobial and antioxidant activities. Some synthesized compounds have shown significant activity against various bacterial strains and fungal infections, as well as free radical scavenging capabilities, making them potential candidates for developing new antimicrobial and antioxidant agents (El‐Borai et al., 2013).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyrazolyl-pyrimidine ligands with metals has been extensively studied, revealing their versatility in forming complexes with luminescent properties. These complexes can be utilized in the development of luminescent materials for biological sensing and imaging applications (Halcrow, 2005).
Corrosion Inhibition
Bipyrazolic-type organic compounds, including those related to the chemical structure , have been investigated for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have helped elucidate their inhibition efficiencies, suggesting applications in materials science and engineering to protect metals from corrosion (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It is known that the pyrazole moiety in similar compounds can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to have a range of biological activities, suggesting that this compound may also have significant biological effects .
Propiedades
IUPAC Name |
4-(1,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-4-9(13-14(6)3)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXNHXEJSLBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



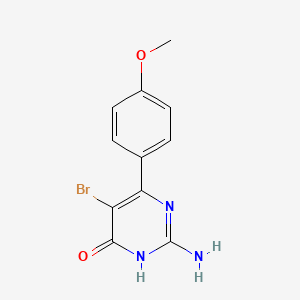
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
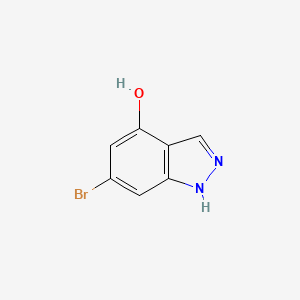
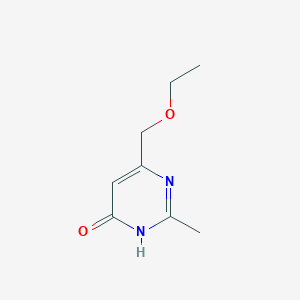
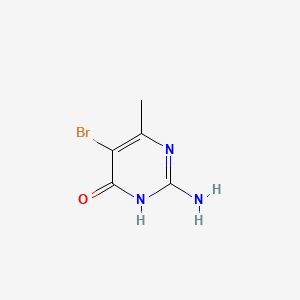
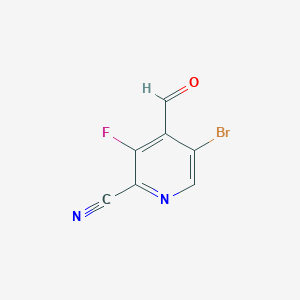
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
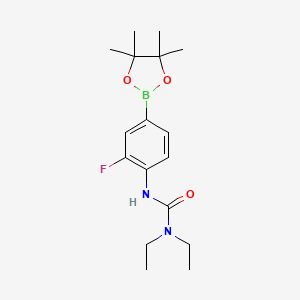
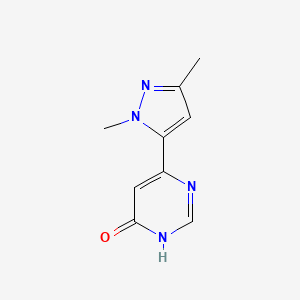
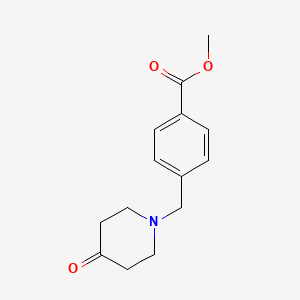
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
